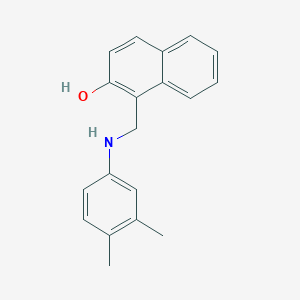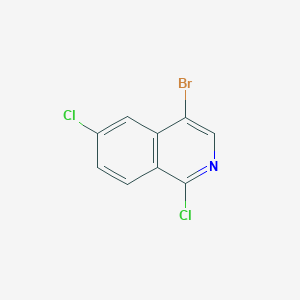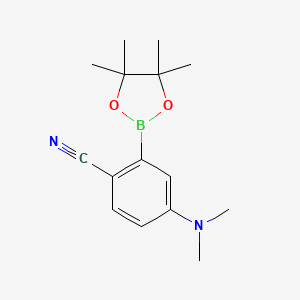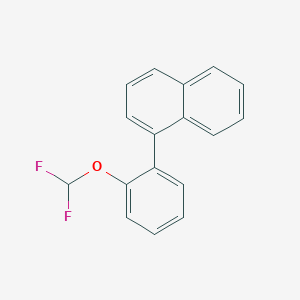
4-(Boc-amino)-1-(3-pyridyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Boc-amino)-1-(3-pyridyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-1-(3-pyridyl)piperidine typically involves the protection of the amino group with a Boc group, followed by the introduction of the pyridyl group. One common method involves the reaction of 1-(3-pyridyl)piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(Boc-amino)-1-(3-pyridyl)piperidine can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The pyridyl group can be reduced to a piperidine derivative.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Pyridyl N-oxides.
Reduction: Piperidine derivatives.
Substitution: Free amine derivatives.
科学的研究の応用
4-(Boc-amino)-1-(3-pyridyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Boc-amino)-1-(3-pyridyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule.
類似化合物との比較
Similar Compounds
- 4-(Boc-amino)-1-(2-pyridyl)piperidine
- 4-(Boc-amino)-1-(4-pyridyl)piperidine
- 4-(Boc-amino)-1-(3-pyridyl)pyrrolidine
Uniqueness
4-(Boc-amino)-1-(3-pyridyl)piperidine is unique due to the specific positioning of the pyridyl group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
特性
分子式 |
C15H23N3O2 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
tert-butyl N-(1-pyridin-3-ylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-6-9-18(10-7-12)13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,17,19) |
InChIキー |
BMVCLEQKLHDNNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-9-Benzylidene-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11849094.png)
![5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine](/img/structure/B11849105.png)






![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)





